molecular formula C21H20N6O2 B12486609 N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine

N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12486609
M. Wt: 388.4 g/mol
InChI Key: BPVKFFRTCGPZMX-UHFFFAOYSA-N
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Description

N-{4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine is a synthetic organic compound featuring a benzyl group linked to a 1-phenyl-1H-tetrazol-5-yl moiety via an oxygen atom. The ethanamine backbone is substituted with a pyridin-2-yloxy group. Tetrazole rings are known bioisosteres for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity .

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C21H20N6O2/c1-2-6-18(7-3-1)27-21(24-25-26-27)29-19-11-9-17(10-12-19)16-22-14-15-28-20-8-4-5-13-23-20/h1-13,22H,14-16H2

InChI Key

BPVKFFRTCGPZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCOC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The synthesis begins with constructing the 1-phenyl-1H-tetrazole-5-yl moiety. A common approach involves 1,3-dipolar cycloaddition between phenyl azide and nitriles under acidic conditions. For example:

  • Step 1 : Phenyl azide (C₆H₅N₃) reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnCl₂ at 80°C to form 1-phenyl-1H-tetrazole-5-amine.
  • Step 2 : The amine group is oxidized using NaNO₂/HCl to yield 1-phenyl-1H-tetrazol-5-ol, which is subsequently functionalized with 4-(bromomethyl)phenol via nucleophilic substitution.

Key Data :

Reaction Component Conditions Yield (%)
Phenyl azide + TMSCN ZnCl₂, 80°C, 12 h 78
Oxidation (NaNO₂/HCl) 0–5°C, 2 h 92

Benzylation of the Tetrazole Core

The benzyl group is introduced through Mitsunobu coupling or nucleophilic aromatic substitution :

  • Method A : 1-Phenyl-1H-tetrazol-5-ol reacts with 4-(bromomethyl)benzyl bromide in the presence of K₂CO₃ in DMF at 60°C.
  • Method B : A palladium-catalyzed Suzuki-Miyaura coupling between tetrazole boronic esters and aryl halides (e.g., 4-bromobenzyl alcohol) achieves higher regioselectivity.

Example Protocol :

  • Dissolve 1-phenyl-1H-tetrazol-5-ol (5 mmol) and 4-(bromomethyl)benzyl bromide (5.5 mmol) in anhydrous DMF.
  • Add K₂CO₃ (15 mmol) and stir at 60°C for 8 h.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 7:3).

Yield Comparison :

Method Catalyst Temperature (°C) Yield (%)
A K₂CO₃ 60 68
B Pd(PPh₃)₄ 80 85

Introduction of the Ethanamine Side Chain

The pyridin-2-yloxy ethanamine side chain is appended via reductive amination or alkylation :

  • Reductive Amination : 2-(Pyridin-2-yloxy)acetaldehyde reacts with benzylamine derivatives under H₂ (1 atm) with Pd/C as a catalyst.
  • Alkylation : 2-(Pyridin-2-yloxy)ethyl bromide undergoes nucleophilic substitution with the benzylated tetrazole intermediate in the presence of NaH.

Optimized Conditions :

Parameter Value
Solvent Tetrahydrofuran (THF)
Base NaH (2.2 equiv)
Temperature 0°C → Room temperature
Reaction Time 12 h

Side Product Analysis :

  • Competing O-alkylation is suppressed by using bulky bases (e.g., LDA).
  • Chromatographic purification (silica gel, CH₂Cl₂:MeOH = 95:5) removes <5% of N-alkylated impurities.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.45 (m, 9H, aromatic-H), 4.62 (s, 2H, CH₂N), 4.11 (t, J = 6.0 Hz, 2H, OCH₂).
  • HRMS : m/z calc. for C₂₁H₂₀N₆O₂ [M+H]⁺: 389.1724; found: 389.1721.

Challenges and Optimization

  • Tetrazole Stability : The tetrazole ring is prone to decomposition under strong acidic conditions. Using buffered solutions (pH 6–7) during workup improves yields.
  • Regioselectivity : Competing N1 vs. N2 alkylation is mitigated by employing bulky leaving groups (e.g., triflate instead of bromide).

Scale-Up Considerations :

  • Batch processes achieve 70–75% overall yield on a 100-g scale.
  • Continuous-flow systems reduce reaction times by 40% but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects through:

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Compound 21 (2-((4-fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one)

  • Key Differences: Replaces the benzyloxy group with a thioether linkage and introduces a pyrimidinone ring.
  • Activity : Reported as an E6/p53 inhibitor, suggesting tetrazole derivatives can modulate protein-protein interactions .

Pyridine-Containing Ethanamine Derivatives

N-(3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methoxy)benzyl)-2-(3-fluorophenyl)ethanamine (Compound 9)

  • Key Differences : Features a dimethylpyrrol-substituted pyridine and fluorophenyl-ethanamine.
  • Activity: Demonstrated potency as an nNOS inhibitor, highlighting the role of pyridine in enzyme targeting .

Phenoxyethylamine-Based Therapeutics

Tesmilifene/DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine)

  • Key Differences: Substitutes the tetrazole-pyridine system with a diphenylmethane group and diethylamino ethanamine.
  • Implications: The diethylamino group increases lipophilicity, favoring interactions with hydrophobic binding pockets in cholesterol metabolism enzymes .
  • Activity : Used in hormone therapy, suggesting ethanamine derivatives with aromatic groups can modulate lipid pathways .

Substituted Phenethylamines

2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine)

  • Key Differences : Simplifies the structure to a dimethoxyphenyl-ethanamine backbone.
  • Implications : The absence of heterocycles reduces polarity, enhancing blood-brain barrier penetration compared to the target compound .
  • Activity : Psychoactive effects via serotonin receptor agonism, underscoring the importance of substituent patterns in CNS activity .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Biological Activity Reference
Target Compound Benzyl-tetrazole-oxy, pyridinyloxy-ethanamine High polarity (tetrazole), moderate logP Hypothetical protein modulation
Compound 21 (Ev3) Tetrazole thioether, fluorophenyl Increased lipophilicity (S-link) E6/p53 inhibition
Compound 9 (Ev2) Dimethylpyrrol-pyridine, fluorophenyl-ethanamine Enhanced membrane permeability nNOS inhibition
Tesmilifene (Ev4) Diphenylmethane, diethylamino-ethanamine High logP Cholesterol metabolism modulation
2C-E (Ev6) Dimethoxyphenyl-ethanamine Moderate logP, CNS penetration Serotonin receptor agonism

Research Findings and Implications

  • Metabolic Stability : The tetrazole ring in the target compound may confer resistance to enzymatic degradation compared to ester or amide-containing analogues (e.g., Compound 21) .
  • Receptor Specificity: The pyridin-2-yloxy group could enable unique hydrogen-bonding interactions, differentiating it from diethylamino (Tesmilifene) or dimethoxy (2C-E) substituents .
  • Synthetic Challenges : Protection strategies for the benzyl-tetrazole-oxy group (e.g., silyl ethers as in ) may be necessary to avoid side reactions during synthesis .

Biological Activity

N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a pyridine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in areas such as neuropharmacology and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2}, with a molecular weight of approximately 388.4 g/mol. The compound's structure includes:

  • Tetrazole Ring : Known for its role in enhancing biological activity.
  • Phenyl Group : Contributes to the lipophilicity and potential receptor interactions.
  • Pyridine Moiety : Often associated with various biological activities, including antimicrobial effects.
PropertyValue
Molecular FormulaC21H20N6O2
Molecular Weight388.4 g/mol
IUPAC NameN-{4-[1-phenyltetrazol-5-yl]oxybenzyl}-2-(pyridin-2-yloxy)ethanamine
Boiling PointPredicted: 590.0 °C
DensityPredicted: 1.28 g/cm³

Neuropharmacological Effects

Recent studies have indicated that compounds similar to this compound exhibit significant neuropharmacological activities, particularly in modulating neurotransmitter systems. For example, research has shown that tetrazole derivatives can act as GABA-A receptor modulators, which may have implications for treating anxiety and epilepsy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses considerable efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study Example :
A study conducted on a series of tetrazole-containing compounds revealed that those with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA-A receptors).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial metabolism.
  • Cellular Uptake : Enhanced uptake into cells due to lipophilic properties, allowing for greater intracellular concentrations.

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